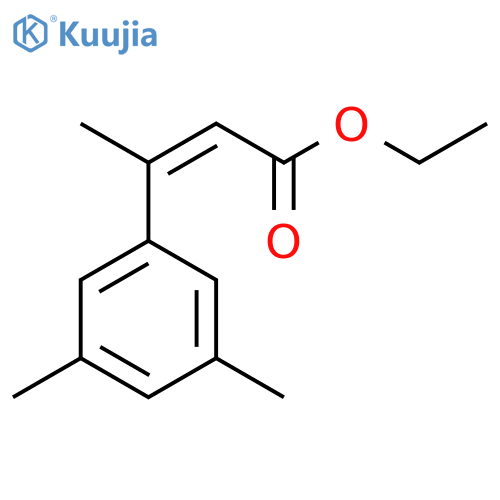Cas no 2169777-43-7 (ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate)

2169777-43-7 structure
商品名:ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate 化学的及び物理的性質
名前と識別子
-
- ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate
- EN300-1460419
- 2169777-43-7
-
- インチ: 1S/C14H18O2/c1-5-16-14(15)9-12(4)13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3/b12-9-
- InChIKey: MBJOKFRFGGHEMH-XFXZXTDPSA-N
- ほほえんだ: O(CC)C(/C=C(/C)\C1C=C(C)C=C(C)C=1)=O
計算された属性
- せいみつぶんしりょう: 218.130679813g/mol
- どういたいしつりょう: 218.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1460419-1000mg |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate |
2169777-43-7 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-1460419-1.0g |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate |
2169777-43-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1460419-100mg |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate |
2169777-43-7 | 100mg |
$640.0 | 2023-09-29 | ||
| Enamine | EN300-1460419-10000mg |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate |
2169777-43-7 | 10000mg |
$3131.0 | 2023-09-29 | ||
| Enamine | EN300-1460419-500mg |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate |
2169777-43-7 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1460419-250mg |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate |
2169777-43-7 | 250mg |
$670.0 | 2023-09-29 | ||
| Enamine | EN300-1460419-2500mg |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate |
2169777-43-7 | 2500mg |
$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1460419-5000mg |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate |
2169777-43-7 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-1460419-50mg |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate |
2169777-43-7 | 50mg |
$612.0 | 2023-09-29 |
ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
2169777-43-7 (ethyl (2Z)-3-(3,5-dimethylphenyl)but-2-enoate) 関連製品
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
